

The Evolutionary Journey of Thermospermine Synthase in Land Plants: A Technical Guide

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Compound of Interest

Compound Name: *Thermospermine*

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Executive Summary

Thermospermine, a structural isomer of spermine, plays a pivotal role in the growth and development of land plants, particularly in the regulation of vascular tissue formation. The enzyme responsible for its synthesis, **thermospermine** synthase (TSPS), has undergone a fascinating evolutionary trajectory, adapting its function and specificity across different plant lineages. This technical guide provides an in-depth exploration of the evolution of **thermospermine** synthase, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction: The Significance of Thermospermine in Plant Biology

Polyamines are ubiquitous polycationic molecules essential for a wide range of cellular processes. While spermine is a well-known polyamine in many eukaryotes, **thermospermine** is particularly prominent in the plant kingdom. In vascular plants, **thermospermine** acts as a negative regulator of xylem differentiation, preventing excessive vascular proliferation.^{[1][2]} Loss-of-function mutants in the gene encoding **thermospermine** synthase, ACAULIS5 (ACL5), exhibit severe dwarfism and vascular abnormalities.^[3] In contrast, basal land plants like the liverwort *Marchantia polymorpha*, which lack spermine, utilize **thermospermine** for a broader

range of functions, including organ development and stress responses.[1][4] This functional dichotomy highlights the evolutionary diversification of polyamine signaling in land plants.

The Evolutionary History of Thermospermine Synthase

Phylogenetic analyses suggest that the plant **thermospermine** synthase gene, ACL5, was likely acquired through horizontal gene transfer from bacteria or via the endosymbiosis of a cyanobacterium.[5][6] The capacity to synthesize **thermospermine** is conserved across the plant kingdom, from green algae to flowering plants.[2][6]

A key evolutionary event was the shift in substrate specificity of the ACL5 enzyme. In bryophytes, the orthologs of ACL5 exhibit a strong preference for producing norspermine.[7][8] The acquisition of strict **thermospermine** synthesis activity appears to have coincided with the emergence of vascular plants.[7] This functional transition is attributed to structural changes within the N-terminal β -hairpin region of the enzyme, which plays a crucial role in substrate discrimination.[7][8]

Quantitative Data on Thermospermine and its Synthase

Polyamine Content Across Plant Lineages

The concentration of **thermospermine** and other polyamines varies significantly across different plant species and tissues, reflecting their diverse physiological roles.

Species	Lineage	Putrescine (nmol/g FW)	Spermidine (nmol/g FW)	Spermine (nmol/g FW)	Thermospermine (nmol/g FW)	Reference
Chlamydomonas reinhardtii	Chlorophyta	10760 ± 3190	5.2 ± 1.5	n.d.	1.13 ± 0.35	[2]
Marchantia polymorpha	Marchantiophyta	10.8 ± 3.2	52.3 ± 15.5	n.d.	4.69 ± 0.35	[1]
Physcomitrella patens	Bryophyta	45.7 ± 13.5	3.8 ± 1.1	n.d.	2.14 ± 0.35	[2]
Selaginella lepidophylla	Lycopodiophyta	11.9 ± 3.5	48.9 ± 14.4	1.8 ± 0.5	3.87 ± 0.51	[2]
Picea abies	Pinophyta	12.3 ± 3.6	63.2 ± 18.6	12.1 ± 3.6	154.0 ± 45.3	[2]
Arabidopsis thaliana	Magnoliophyta	10.76 ± 3.19	52.34 ± 15.48	2.14 ± 0.35	4.69 ± 0.35	[2]

n.d. = not detected; FW = Fresh Weight

Relative Expression of ACL5 Homologs

The expression of ACL5 orthologs is developmentally regulated and tissue-specific, consistent with the diverse roles of **thermospermine**.

Species	Organ/Tissue	Relative Expression (%)
Arabidopsis thaliana	Root	25
	Stem	40
	Leaf	15
	Flower	20
Populus trichocarpa	Root	30
	Stem	50
	Leaf	10
	Flower	10
Oryza sativa	Root	35
	Stem	25
	Leaf	20
	Flower	20

Data compiled and estimated from Solé-Gil et al., 2019.[\[2\]](#)

Experimental Protocols

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from Takahashi et al. (2018).[\[5\]](#)

4.1.1. Materials

- Plant tissue
- 5% (v/v) Perchloric acid (PCA)
- 1 M Sodium hydroxide (NaOH)

- Benzoyl chloride
- Saturated sodium chloride (NaCl) solution
- Diethyl ether
- Acetonitrile (HPLC grade)
- Polyamine standards (putrescine, spermidine, spermine, **thermospermine**)

4.1.2. Procedure

- Homogenize 100-200 mg of fresh plant tissue in 1 mL of 5% PCA on ice.
- Centrifuge at 15,000 x g for 20 min at 4°C.
- Transfer the supernatant to a new tube.
- To 200 µL of the supernatant, add 400 µL of 1 M NaOH and 10 µL of benzoyl chloride.
- Vortex vigorously for 30 seconds and incubate at 37°C for 30 min.
- Add 1 mL of saturated NaCl solution to stop the reaction.
- Extract the benzoylated polyamines with 2 mL of diethyl ether.
- Vortex and centrifuge at 3,000 x g for 5 min.
- Transfer the upper ether phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
- Dissolve the residue in 100 µL of acetonitrile.
- Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column (e.g., TSKgel ODS-80Ts, 4.6 mm × 250 mm).
- Elute with a mobile phase of 42% (v/v) acetonitrile in water at a flow rate of 0.5 mL/min.
- Detect benzoylated polyamines by UV absorbance at 254 nm.

- Quantify by comparing peak areas with those of known standards.

Heterologous Expression and Functional Characterization of Thermospermine Synthase in Yeast

This protocol is based on methods described by Solé-Gil et al. (2019).[\[6\]](#)

4.2.1. Materials

- Yeast expression vector (e.g., pAG426GPD-ccdb-HA)
- Competent yeast cells (e.g., *Saccharomyces cerevisiae* BY4741)
- Yeast transformation reagents
- Appropriate selective media for yeast growth
- Yeast lysis buffer
- Reagents for polyamine extraction and HPLC analysis (as in Protocol 4.1)

4.2.2. Procedure

- Clone the full-length coding sequence of the putative **thermospermine** synthase gene into the yeast expression vector.
- Transform the resulting plasmid into competent yeast cells.
- Select transformed colonies on appropriate selective media.
- Inoculate a single colony into liquid selective medium and grow to mid-log phase.
- Harvest the yeast cells by centrifugation.
- Extract polyamines from the yeast pellet using 5% PCA as described for plant tissue in Protocol 4.1.
- Analyze the polyamine content by HPLC to detect the production of **thermospermine**.

Phylogenetic Analysis of Thermospermine Synthase Sequences

This protocol outlines a general workflow for phylogenetic analysis as described in Solé-Gil et al. (2019).[6]

4.3.1. Materials

- Protein sequences of **thermospermine** synthase and related aminopropyltransferases from various species.
- Sequence alignment software (e.g., MUSCLE, ClustalW).
- Phylogenetic analysis software (e.g., MEGA, RAxML, MrBayes).

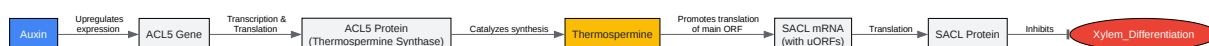
4.3.2. Procedure

- Retrieve protein sequences from public databases such as NCBI and Phytozome using BLAST searches with a known **thermospermine** synthase sequence as a query.
- Perform a multiple sequence alignment of the collected sequences using an appropriate algorithm.
- Manually inspect and refine the alignment to remove poorly aligned regions.
- Select a suitable substitution model for phylogenetic reconstruction based on statistical tests (e.g., ProtTest).
- Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI).
- Assess the statistical support for the branches of the tree using bootstrap analysis (for ML) or posterior probabilities (for BI).
- Visualize and annotate the phylogenetic tree using software like FigTree or iTOL.

Signaling Pathways and Experimental Workflows

Thermospermine Biosynthesis and Signaling in Vascular Plants

In vascular plants, **thermospermine** biosynthesis is integrated into the auxin signaling pathway that controls vascular development. Auxin promotes the expression of ACL5, leading to the production of **thermospermine**. **Thermospermine**, in turn, is thought to relieve the translational repression of SUPPRESSOR OF ACAULIS5 1 (SAC51) and its homologs. The SACL proteins then interact with other transcription factors to negatively regulate xylem differentiation, forming a negative feedback loop.[2][9]

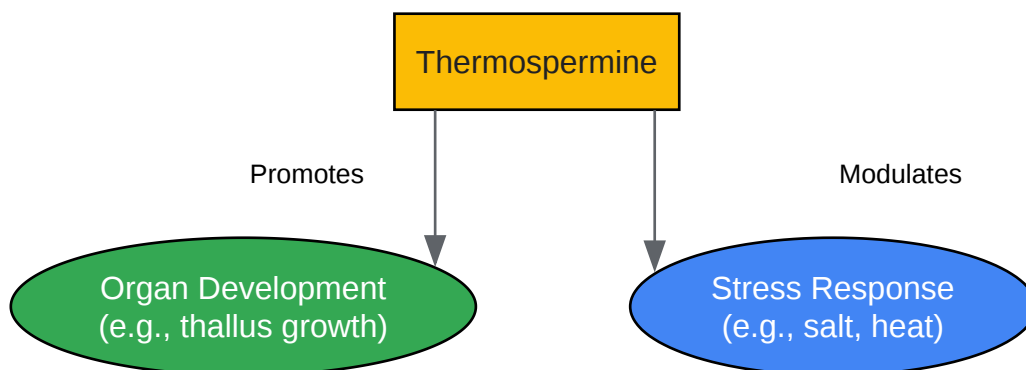


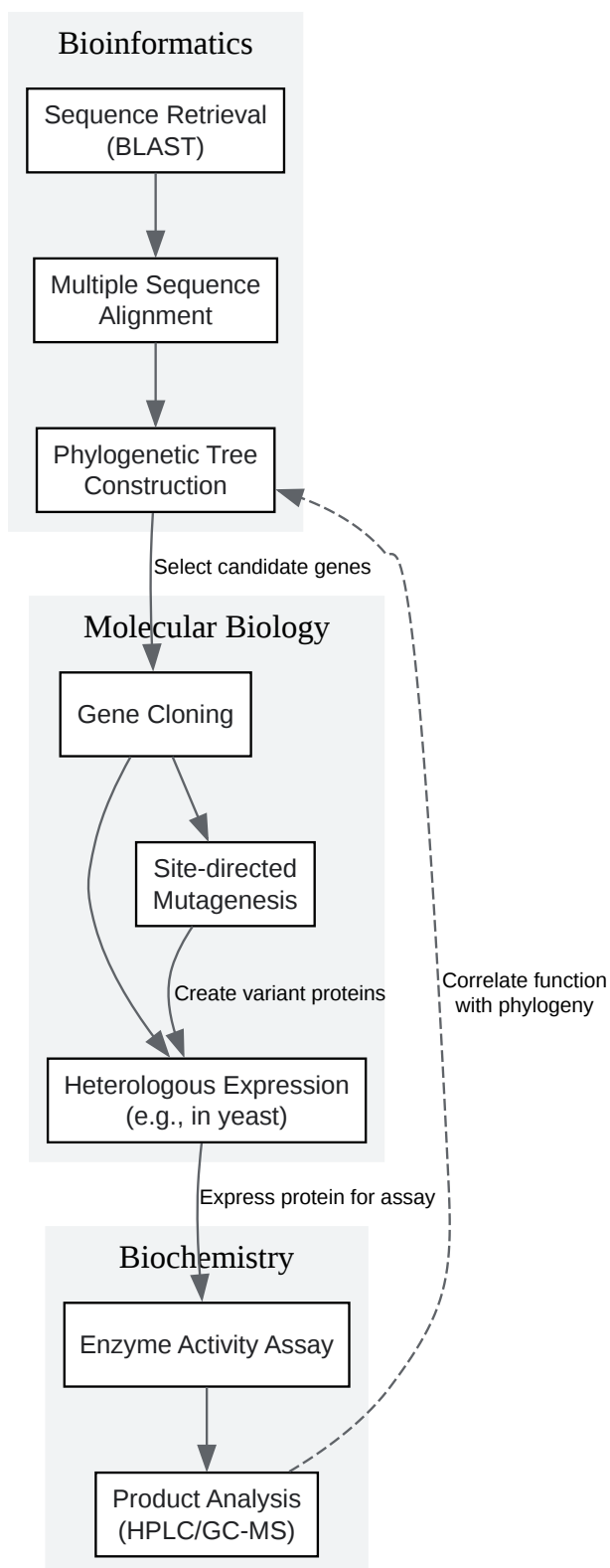
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Thermospermine signaling pathway in vascular plants.

Proposed Dual Function of Thermospermine in Bryophytes

In bryophytes such as *Marchantia polymorpha*, **thermospermine** appears to have a more fundamental and dual role in the absence of spermine. It is involved in both general organ development and in responses to abiotic stress.[1][4]





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